Mechanism of Action: Covalent Allosteric Binding vs. Non-Covalent Inhibitors
WRN inhibitor 7 covalently engages C727 within an allosteric pocket of the WRN helicase domain, as confirmed by X-ray crystallography at 2.20 Å and 1.67 Å resolutions (PDB 9RTI and 9OWC) [1][2]. This mechanism directly contrasts with HRO761, which is a non-covalent allosteric inhibitor that binds at the D1-D2 helicase domain interface but does not form a covalent bond [3]. The covalent binding mode confers extended target residence time and washout-resistant inhibition in cellular contexts, a property not shared by non-covalent inhibitors [1].
| Evidence Dimension | Binding mechanism and covalent engagement |
|---|---|
| Target Compound Data | Covalent bond formation with C727 (confirmed by X-ray crystallography PDB 9RTI, 9OWC) |
| Comparator Or Baseline | HRO761: non-covalent allosteric binding at D1-D2 interface (PDB 8PFL) |
| Quantified Difference | Covalent vs. non-covalent binding; substantially different target residence times |
| Conditions | X-ray crystallography of human WRN helicase domain; chemoproteomics |
Why This Matters
Covalent binding provides extended target engagement independent of free drug concentration, making WRN inhibitor 7 a superior tool for washout experiments and studies where sustained WRN inhibition is required without continuous compound exposure.
- [1] Smith GMT, Aithani L, Barrett CE, et al. Structure of WRN in complex with ATPγS and covalent ligand Compound 7. RCSB PDB. 2025; 9RTI (2.20 Å). View Source
- [2] Xu H, Palte RL, Rickard MM, et al. High-throughput evaluation of novel WRN inhibitors. SLAS Discov. 2025;35:100266. PDB 9OWC: Human WRN helicase in complex with allosteric ligand Compound 7 (1.67 Å). View Source
- [3] Ferretti S, Hamon J, de Kanter R, et al. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers. Nature. 2024;629(8011):443-449. View Source
